
N-Acetyl-4-cyano-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-cyano-N-phenylbenzamide is an organic compound with the molecular formula C16H12N2O2. It is characterized by the presence of an acetyl group, a cyano group, and a phenyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-cyano-N-phenylbenzamide typically involves the reaction of 4-cyanoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-cyanoaniline with acetic anhydride: This step involves the acetylation of 4-cyanoaniline to form N-acetyl-4-cyanoaniline.
Formation of this compound: The N-acetyl-4-cyanoaniline is then reacted with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-cyano-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-acetyl-4-cyano-N-phenylbenzoic acid, while reduction can produce N-acetyl-4-aminophenylbenzamide.
Scientific Research Applications
N-Acetyl-4-cyano-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-4-cyano-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-phenylbenzamide: Lacks the acetyl group but shares the cyano and phenyl groups.
N-Acetyl-N-phenylbenzamide: Lacks the cyano group but has the acetyl and phenyl groups.
Uniqueness
N-Acetyl-4-cyano-N-phenylbenzamide is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62163-57-9 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-acetyl-4-cyano-N-phenylbenzamide |
InChI |
InChI=1S/C16H12N2O2/c1-12(19)18(15-5-3-2-4-6-15)16(20)14-9-7-13(11-17)8-10-14/h2-10H,1H3 |
InChI Key |
ICPNEUKRCMAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-](/img/structure/B14560473.png)

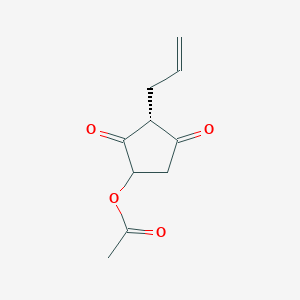
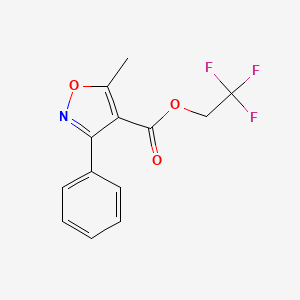
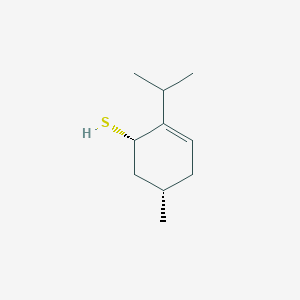
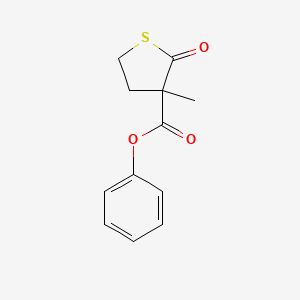


![{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone](/img/structure/B14560522.png)
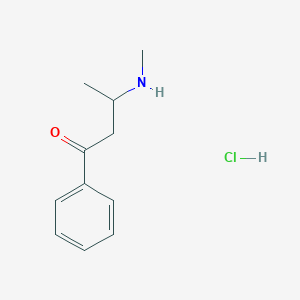
![Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate](/img/structure/B14560540.png)
![2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560542.png)

![3,3'-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14560550.png)
